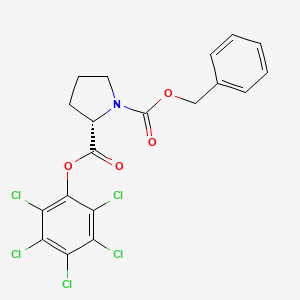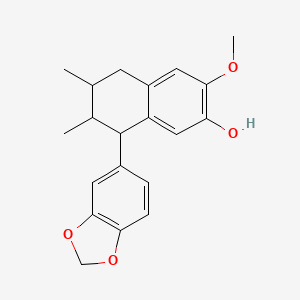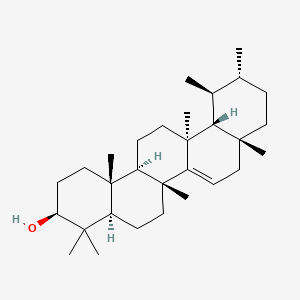
Neodymium-142
Vue d'ensemble
Description
Neodymium-142 is an isotope of the chemical element neodymium, which belongs to the lanthanide series of the periodic table. Neodymium is a rare-earth metal known for its magnetic properties and is widely used in various technological applications. This compound is one of the naturally occurring isotopes of neodymium, with a stable atomic structure and a mass number of 142 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Neodymium-142 can be separated from other isotopes of neodymium through various methods, including tandem-column extraction chromatography. This method involves the use of specific resins and solvents to achieve high-purity separation of this compound from other elements and isotopes .
Industrial Production Methods: In industrial settings, this compound is typically obtained through the processing of minerals such as monazite and bastnasite, which are rich sources of rare-earth elements. The extraction process involves several steps, including crushing the ore, leaching with acids, and using solvent extraction techniques to isolate neodymium .
Analyse Des Réactions Chimiques
Types of Reactions: Neodymium-142, like other neodymium isotopes, can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the element’s ability to form stable compounds with different oxidation states.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxygen or other oxidizing agents to form neodymium oxides.
Reduction: Reduction reactions can be carried out using hydrogen or other reducing agents to convert neodymium compounds back to their metallic form.
Major Products:
Neodymium Oxide (Nd₂O₃): Formed through oxidation reactions.
Neodymium Metal: Obtained through reduction reactions.
Various Neodymium Compounds: Resulting from substitution reactions.
Applications De Recherche Scientifique
Neodymium-142 has several scientific research applications across various fields:
Geology: Used to study early planetary differentiation processes and the formation of the Earth’s crust.
Nuclear Forensics: Employed in analyzing nuclear debris to determine the number of fissions that occurred in a sample.
Material Science: Utilized in the development of high-strength permanent magnets for use in electronics, wind turbines, and electric vehicles.
Environmental Science: Investigated for its role in tracing hydrothermal processes and the formation of sulfide ore deposits.
Mécanisme D'action
The mechanism by which neodymium-142 exerts its effects is primarily related to its stable atomic structure and its ability to participate in various chemical reactions. In nuclear forensics, the isotope’s stable nature allows for accurate measurements of isotopic ratios, which are crucial for determining the history of nuclear materials . In material science, this compound’s magnetic properties are harnessed to create powerful magnets that are essential for modern technology .
Comparaison Avec Des Composés Similaires
- Neodymium-143
- Neodymium-144
- Neodymium-145
- Neodymium-146
- Neodymium-148
- Neodymium-150
Comparison: Neodymium-142 is unique among its isotopes due to its stable nature and specific applications in scientific research. While other neodymium isotopes also have valuable properties, this compound’s stability makes it particularly useful for precise isotopic measurements and studies of early planetary processes .
Propriétés
IUPAC Name |
neodymium-142 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Nd/i1-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFYFXOXNSNQGX-YPZZEJLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Nd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[142Nd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Nd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162399 | |
| Record name | Neodymium, isotope of mass 142 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.90773 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14336-82-4 | |
| Record name | Neodymium, isotope of mass 142 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014336824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neodymium, isotope of mass 142 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,6R)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-2-methyl-3-methylideneheptanoic acid](/img/structure/B577136.png)



![6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B577143.png)
![(2Z,4Z,6Z)-bicyclo[6.2.0]deca-1(8),2,4,6-tetraene](/img/structure/B577146.png)
![1-[(1R,4R,12R,16S)-7,8,9-trimethoxy-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-5-yl]ethanone](/img/structure/B577151.png)


